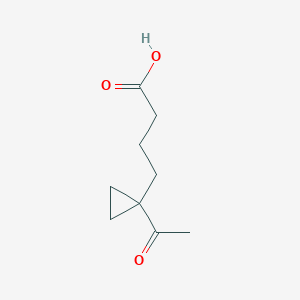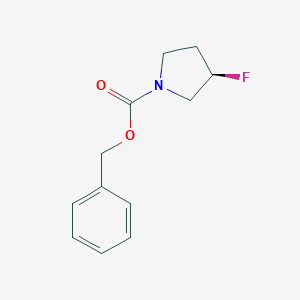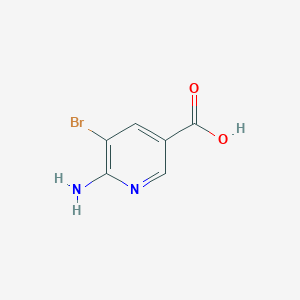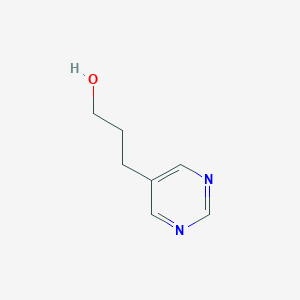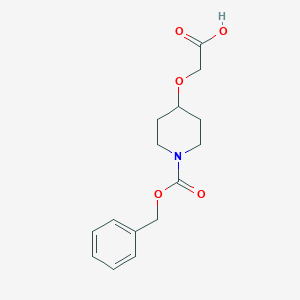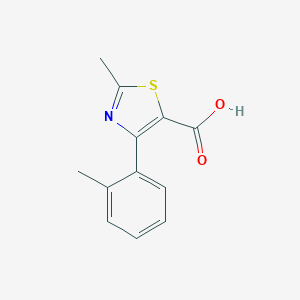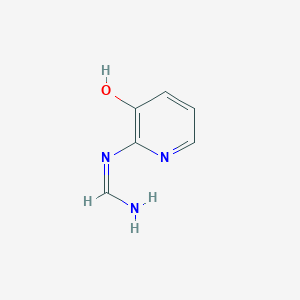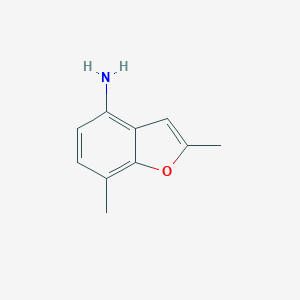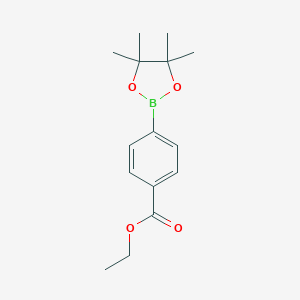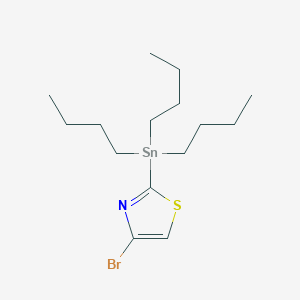
Gal-1-4-glcnac-1-3-fuc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gal-1-4-GlcNAc-1-3-Fuc is a carbohydrate molecule that plays a crucial role in various biological processes. It is a complex oligosaccharide that is synthesized through a series of enzymatic reactions. In recent years, Gal-1-4-GlcNAc-1-3-Fuc has gained significant attention due to its potential applications in biomedical research.
Mécanisme D'action
Gal-1-4-GlcNAc-1-3-Fuc functions as a ligand for various receptors, including selectins and galectins. It mediates cell adhesion and migration by interacting with these receptors. Moreover, Gal-1-4-GlcNAc-1-3-Fuc has been found to modulate immune responses by regulating the activation of T cells and macrophages.
Biochemical and physiological effects:
Gal-1-4-GlcNAc-1-3-Fuc has numerous biochemical and physiological effects. It has been found to regulate cell adhesion, migration, and proliferation. Moreover, it modulates immune responses by regulating the activation of T cells and macrophages. Gal-1-4-GlcNAc-1-3-Fuc has also been implicated in the development of certain diseases, such as cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Gal-1-4-GlcNAc-1-3-Fuc has numerous advantages for lab experiments. It is a well-characterized molecule that can be easily synthesized in the lab. Moreover, it can be easily labeled with fluorescent dyes for imaging studies. However, Gal-1-4-GlcNAc-1-3-Fuc has some limitations for lab experiments. It is a complex molecule that requires several enzymatic steps for synthesis, which can be time-consuming and expensive.
Orientations Futures
There are numerous future directions for Gal-1-4-GlcNAc-1-3-Fuc research. One potential direction is the development of new therapies for cancer and neurodegenerative diseases based on Gal-1-4-GlcNAc-1-3-Fuc. Moreover, further research is needed to elucidate the molecular mechanisms underlying the role of Gal-1-4-GlcNAc-1-3-Fuc in immune responses and cell signaling. Additionally, new synthetic methods for Gal-1-4-GlcNAc-1-3-Fuc could be developed to improve its accessibility for lab experiments.
Méthodes De Synthèse
Gal-1-4-GlcNAc-1-3-Fuc is synthesized through a series of enzymatic reactions that involve various glycosyltransferases. The synthesis process starts with the transfer of a fucose molecule to a GlcNAc residue, followed by the addition of a Gal residue to the fucose molecule. The final step involves the addition of a GlcNAc residue to the Gal residue to form the Gal-1-4-GlcNAc-1-3-Fuc molecule.
Applications De Recherche Scientifique
Gal-1-4-GlcNAc-1-3-Fuc has numerous applications in scientific research. It is commonly used as a marker for certain types of cancer, including breast and ovarian cancer. Moreover, it has been found to play a crucial role in the immune response, cell adhesion, and cell signaling. Gal-1-4-GlcNAc-1-3-Fuc has also been implicated in the development of certain diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
160243-25-4 |
|---|---|
Nom du produit |
Gal-1-4-glcnac-1-3-fuc |
Formule moléculaire |
C25H46N2O15 |
Poids moléculaire |
614.6 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-2-[(2S,3S,4R,5S,6S)-2-(5-aminopentyl)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1 |
Clé InChI |
VRXKBBPRDGIBPB-BEMBIUEJSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@](O1)(CCCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
Autres numéros CAS |
160243-25-4 |
Synonymes |
5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-beta-L-fucopyranoside 5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-fucopyranoside Gal-1-4-GlcNAc-1-3-Fuc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



